molecular formula C22H20O5 B2752003 (Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858757-68-3

(Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No. B2752003
CAS RN: 858757-68-3
M. Wt: 364.397
InChI Key: MQHPUTJGJBPVBB-NDENLUEZSA-N
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Description

(Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C22H20O5 and its molecular weight is 364.397. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anti-Cancer Applications

A study focused on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds structurally related to (Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, as potential anti-proliferative agents. These derivatives were tested for their anti-cancer activity, demonstrating potent effects against certain cancer cell lines, indicating potential applications in cancer treatment. The research explored structure-activity relationships to aid further development of these compounds (Soni et al., 2015).

Crystal Engineering Applications

Another study demonstrated the use of pressure as a tool in crystal engineering, specifically on a compound with structural similarities, showcasing how high pressure can induce phase transitions in crystalline structures. This research provides insights into the manipulation of molecular conformations and crystal packing, which could be applicable to the design of new materials with desirable physical properties (Johnstone et al., 2010).

Liquid Crystal Material Development

Research into liquid crystal materials with sulfur atoms incorporated into their principal structure, including compounds analogous to (Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, has led to the synthesis of new smectic liquid crystal compounds. These materials, exhibiting unique mesomorphic behavior, could pave the way for advanced liquid crystal displays and optoelectronic devices (Haramoto et al., 1986).

Synthesis of Polyunsaturated Constituents of Phenolic Lipids

Research aimed at synthesizing polyunsaturated constituents of phenolic lipids has involved compounds structurally related to (Z)-methyl 4-((6-((3-methylbut-2-en-1-yl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate. This work contributes to the understanding of lipid biochemistry and the development of bioactive compounds with potential applications in nutrition and pharmaceuticals (Tyman & Visani, 1997).

properties

IUPAC Name

methyl 4-[(Z)-[6-(3-methylbut-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O5/c1-14(2)10-11-26-17-8-9-18-19(13-17)27-20(21(18)23)12-15-4-6-16(7-5-15)22(24)25-3/h4-10,12-13H,11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHPUTJGJBPVBB-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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